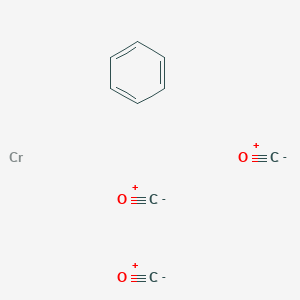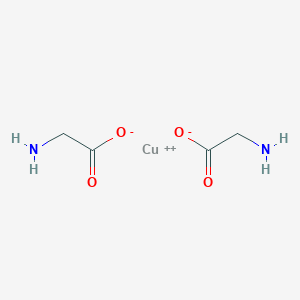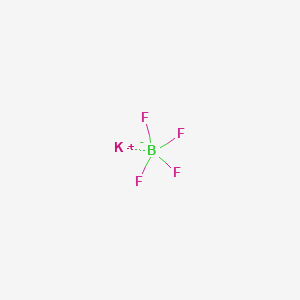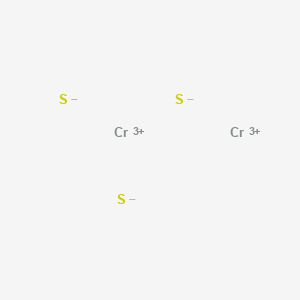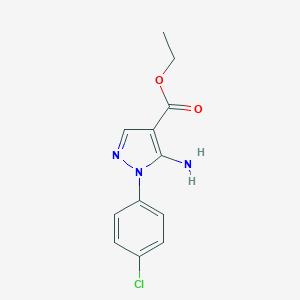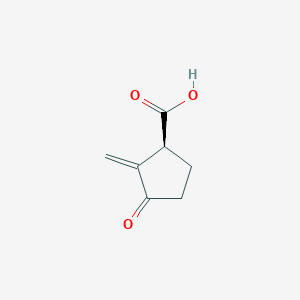
Sarkomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarkomycin is a natural product that was first isolated from Streptomyces sarkosylensis in 1968. It belongs to the class of tetramic acid antibiotics and is known for its potent antitumor activity. Sarkomycin has been extensively studied in the field of cancer research due to its ability to inhibit the growth of various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of sarkomycin is not fully understood. However, it is believed to inhibit the synthesis of DNA and RNA, which are essential for the growth and division of cancer cells. Sarkomycin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Sarkomycin has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, DNA polymerase, and RNA polymerase. Sarkomycin has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for preventing the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of sarkomycin is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of sarkomycin is its low solubility in water, which can make it difficult to administer in vivo. Sarkomycin also has a short half-life, which can limit its effectiveness as a cancer therapy.
Zukünftige Richtungen
There are several future directions for sarkomycin research. One direction is the development of new synthesis methods that can improve the yield and purity of sarkomycin. Another direction is the development of new formulations that can improve the solubility and stability of sarkomycin in vivo. Additionally, further studies are needed to fully understand the mechanism of action of sarkomycin and to identify potential drug targets for cancer therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of sarkomycin as a cancer therapy in humans.
Conclusion
In conclusion, sarkomycin is a natural product that has potent antitumor activity. It has been extensively studied in the field of cancer research and has shown promising results in inhibiting the growth of various cancer cell lines. Sarkomycin has several biochemical and physiological effects, including the inhibition of DNA and RNA synthesis and the induction of apoptosis in cancer cells. While sarkomycin has advantages as a potential cancer therapy, such as its potent antitumor activity, it also has limitations, such as its low solubility and short half-life. Further research is needed to fully understand the mechanism of action of sarkomycin and to develop new formulations that can improve its effectiveness as a cancer therapy.
Synthesemethoden
Sarkomycin can be synthesized by fermentation of Streptomyces sarkosylensis. The fermentation broth is then extracted with organic solvents, and the crude extract is purified using various chromatographic techniques. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Sarkomycin has been extensively studied in the field of cancer research due to its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Sarkomycin has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for preventing the growth and spread of cancer.
Eigenschaften
CAS-Nummer |
11031-48-4 |
|---|---|
Produktname |
Sarkomycin |
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
ILFPCMXTASDZKM-YFKPBYRVSA-N |
Isomerische SMILES |
C=C1[C@H](CCC1=O)C(=O)O |
SMILES |
C=C1C(CCC1=O)C(=O)O |
Kanonische SMILES |
C=C1C(CCC1=O)C(=O)O |
Andere CAS-Nummern |
11031-48-4 |
Verwandte CAS-Nummern |
874-21-5 (hydrochloride salt) |
Synonyme |
sarkomycin A sarkomycin A, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



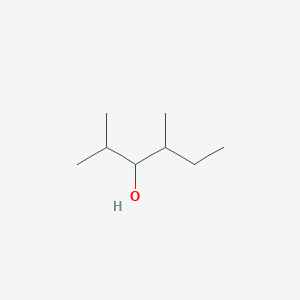
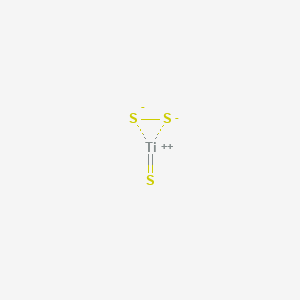
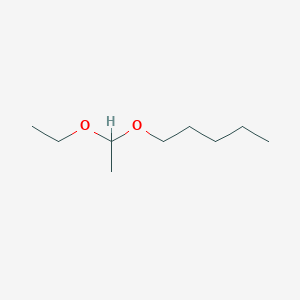
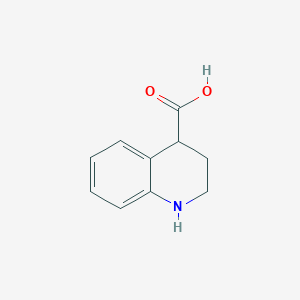
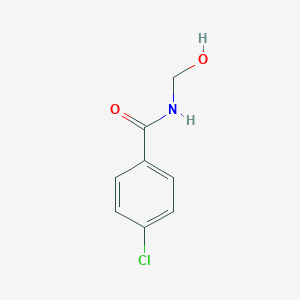
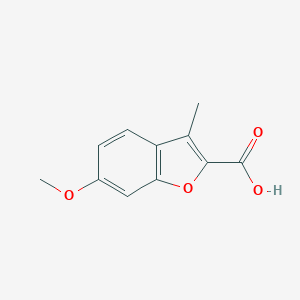
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)

